2,2'-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)
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Overview
Description
2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an iminobis(ethanol) backbone and a 4-methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) typically involves the reaction of 2,2’-iminobis(ethanol) with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The iminobis(ethanol) backbone can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, and the reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) involves its interaction with molecular targets through its functional groups. The iminobis(ethanol) backbone can form hydrogen bonds and coordinate with metal ions, while the sulfonate group can participate in ionic interactions. These interactions enable the compound to stabilize proteins, catalyze reactions, and facilitate the formation of complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Iminobis(ethanol): Lacks the sulfonate group, making it less reactive in nucleophilic substitution reactions.
4-Methylbenzenesulfonate: Does not have the iminobis(ethanol) backbone, limiting its ability to form hydrogen bonds and coordinate with metal ions.
Uniqueness
2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) is unique due to its combined functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in both ionic and hydrogen bonding interactions makes it a valuable compound in multiple fields .
Properties
CAS No. |
64339-50-0 |
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Molecular Formula |
C11H19NO5S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;6-3-1-5-2-4-7/h2-5H,1H3,(H,8,9,10);5-7H,1-4H2 |
InChI Key |
UJUFUXVPRIBLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
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